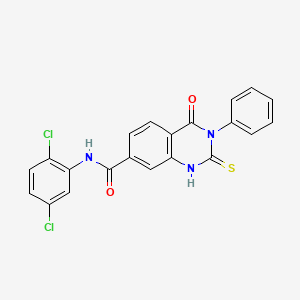
2,2,2,2',3',4'-Hexafluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2,2’,3’,4’-Hexafluoroacetophenone is a fluorinated organic compound with the molecular formula C8H2F6O. This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2,2’,3’,4’-Hexafluoroacetophenone typically involves the fluorination of acetophenone derivatives One common method is the direct fluorination of acetophenone using elemental fluorine or other fluorinating agents under controlled conditions
Industrial Production Methods: Industrial production of 2,2,2,2’,3’,4’-Hexafluoroacetophenone may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine and the potential hazards associated with its handling.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2,2’,3’,4’-Hexafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products:
Oxidation: Formation of hexafluorobenzoic acid or other oxidized products.
Reduction: Formation of hexafluoroacetophenol or other reduced derivatives.
Substitution: Formation of substituted acetophenone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2,2,2’,3’,4’-Hexafluoroacetophenone is utilized in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,2,2,2’,3’,4’-Hexafluoroacetophenone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological and chemical targets. The pathways involved may include:
Electrophilic interactions: The electron-withdrawing nature of fluorine atoms can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles.
Hydrophobic interactions: The presence of multiple fluorine atoms can increase the compound’s hydrophobicity, affecting its solubility and interactions with hydrophobic environments.
Comparación Con Compuestos Similares
2,2,2,2’,3’,4’-Hexafluoroacetophenone can be compared with other fluorinated acetophenone derivatives, such as:
2,2,2,4’-Tetrafluoroacetophenone: Contains four fluorine atoms and exhibits different reactivity and properties due to the lower degree of fluorination.
2,2,2,3’-Tetrafluoroacetophenone: Another tetrafluorinated derivative with distinct chemical behavior.
2,2,2-Trifluoroacetophenone: Contains three fluorine atoms and serves as a precursor for various fluorinated compounds.
The uniqueness of 2,2,2,2’,3’,4’-Hexafluoroacetophenone lies in its high degree of fluorination, which imparts unique chemical properties and reactivity compared to its less fluorinated counterparts.
Propiedades
Fórmula molecular |
C8H2F6O |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H2F6O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2H |
Clave InChI |
IMNOEPGIXIWEOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)


![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)







![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)

![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)
